

Spectroscopic Data for the Structural Confirmation of P2NP Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Phenyl-2-nitropropene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data used to confirm the chemical structures of **1-phenyl-2-nitropropene** (P2NP) and its derivatives. The structural elucidation of these compounds is critical for ensuring the quality and purity of intermediates in pharmaceutical synthesis and for forensic applications. This document summarizes key spectroscopic data from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid researchers in the identification and characterization of this class of compounds. Detailed experimental protocols for these analytical techniques are also provided.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for P2NP and some of its derivatives. Due to the limited availability of published spectroscopic data for a wide range of P2NP derivatives, data for structurally similar chalcones with relevant substituents are included for comparative purposes and are clearly noted. These comparisons can help in predicting the spectral features of other P2NP derivatives.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

^1H NMR spectroscopy is a powerful tool for identifying the hydrogen atoms in a molecule, providing information about their chemical environment, proximity to other protons, and connectivity. The data below is for spectra recorded in deuterated chloroform (CDCl_3).

Compound	Aromatic Protons (ppm)	Vinylic Proton (ppm)	Methyl Protons (ppm)	Other Protons (ppm)	Reference
1-Phenyl-2-nitropropene (P2NP)	7.30-7.50 (m, 5H)	8.10 (s, 1H)	2.50 (s, 3H)	-	[1]
trans-4'-Methoxy-4-nitrochalcone *	8.26 (d, 2H), 8.05 (d, 2H), 7.79 (d, 1H), 7.66 (d, 1H), 7.00 (d, 2H)	-	-	3.90 (s, 3H, -OCH ₃)	[2]

Note: Data for trans-4'-methoxy-4-nitrochalcone is provided as a reference for a substituted phenylpropenone system.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Compound	Aromatic Carbons (ppm)	Vinylic Carbons (ppm)	Methyl Carbon (ppm)	Other Carbons (ppm)	Reference
1-Phenyl-2-nitropropene (P2NP)	128.0-135.0	~140 (C-2), ~145 (C-1)	~14	-	[3]

Note: Specific peak assignments for P2NP can vary slightly depending on the literature source.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Compound	NO ₂ Asymmetric Stretch (cm ⁻¹)	NO ₂ Symmetric Stretch (cm ⁻¹)	C=C Stretch (cm ⁻¹)	Aromatic C- H Stretch (cm ⁻¹)	Reference
1-Phenyl-2-nitropropene (P2NP)	~1520	~1350	~1640	~3030	[3]
4-Chloro-2-nitroaniline*	~1500	~1340	-	~3100	[4]

Note: Data for 4-chloro-2-nitroaniline is provided to show the characteristic NO₂ stretching frequencies in a substituted aromatic nitro compound.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Ionization Method	Reference
1-Phenyl-2-nitropropene (P2NP)	163	117, 115, 91, 77	Electron Ionization (EI)	[5]
3,4-Methylenedioxy-P2NP (MDP2NP)	207	176, 150, 131, 105, 77	Chemical Ionization (CI)	[6]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Synthesis of P2NP Derivatives (General Procedure via Henry Reaction)

The most common method for synthesizing P2NP and its derivatives is the Henry (nitroaldol) reaction.^[1]

- **Reaction Setup:** A mixture of the appropriately substituted benzaldehyde (1 equivalent), nitroethane (1.5 equivalents), and a basic catalyst (e.g., n-butylamine, 0.1 equivalents) in a suitable solvent (e.g., toluene or ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if toluene is used).
- **Reaction Execution:** The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- **Work-up:** The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with dilute hydrochloric acid, followed by brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the crystalline P2NP derivative.

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified P2NP derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- **Instrument Setup:** The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- **Data Acquisition:**
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

- ^{13}C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For solid samples like P2NP derivatives, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

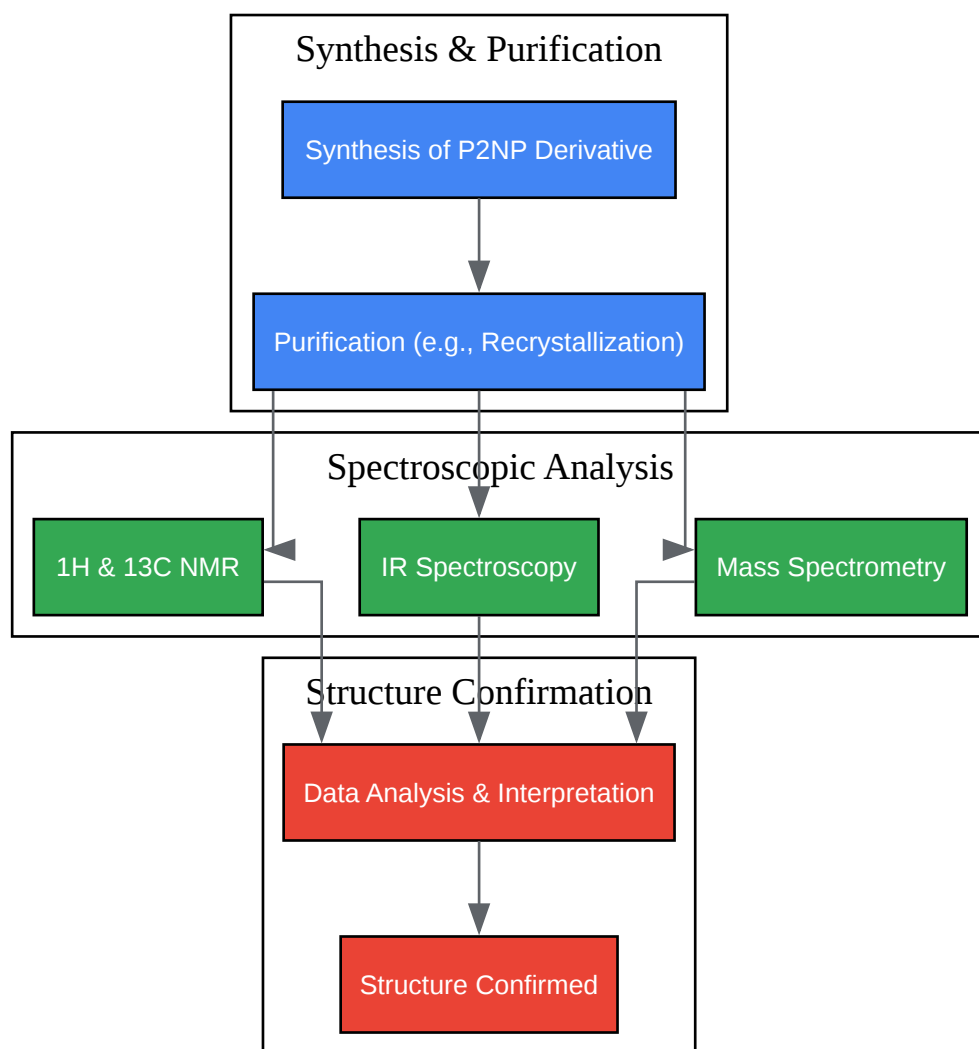
- Sample Preparation (ATR):
 - Place a small amount of the crystalline sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the ATR crystal with the sample or the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the P2NP derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC-MS System:** Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- **GC Method:**
 - **Injector:** Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
 - **Oven Program:** Use a temperature program to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - **Carrier Gas:** Use high-purity helium as the carrier gas at a constant flow rate.
- **MS Method:**
 - **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.
 - **Mass Analyzer:** Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).
- **Data Analysis:** Identify the peak corresponding to the P2NP derivative in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

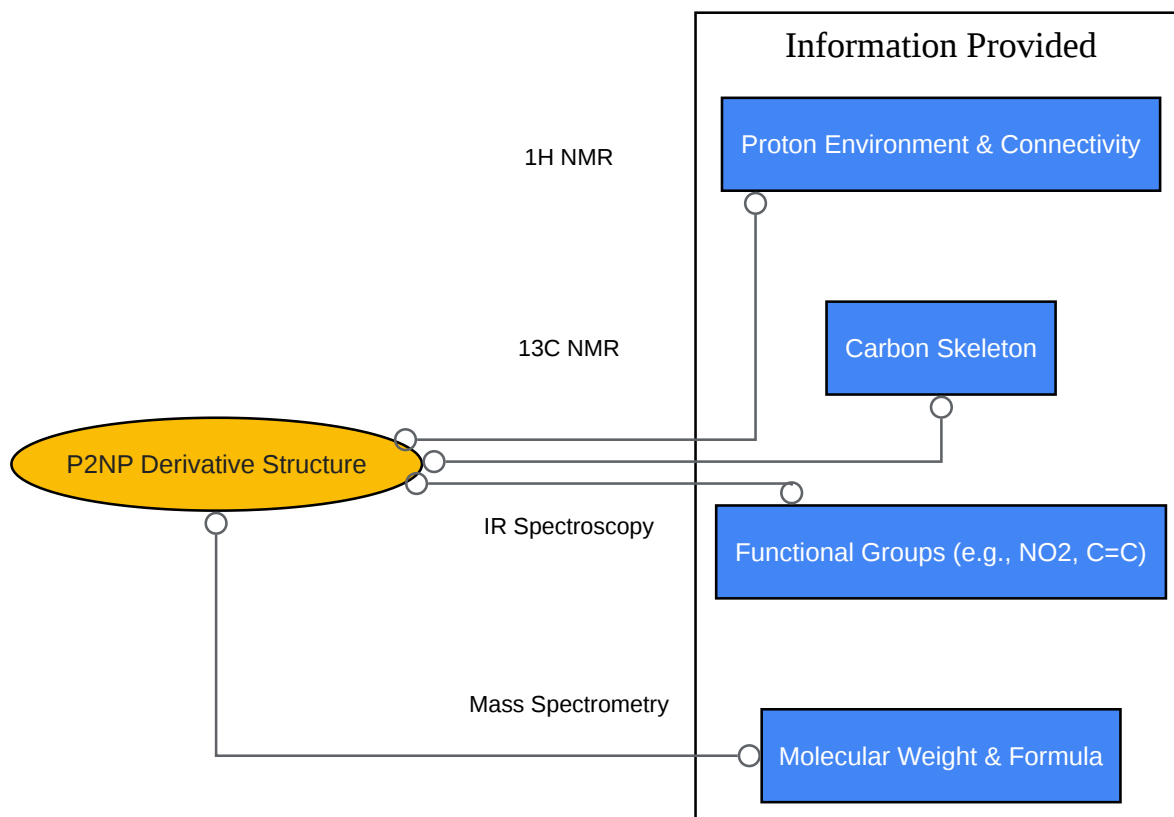
Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural confirmation of P2NP derivatives.



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Caption: General workflow for the synthesis and spectroscopic confirmation of P2NP derivatives.



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Caption: Complementary nature of spectroscopic techniques for P2NP structure elucidation.

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